![molecular formula C23H13ClN4O4S B11632790 (6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632790.png)

(6Z)-6-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex heterocyclic molecule with a fused thiazolo-pyrimidine ring system. Let’s break down its structure:

- The furan-2-yl group contributes to the aromaticity of the compound.

- The chloro and nitro substituents on the phenyl ring introduce reactivity and polarity.

- The thiazolo ring system contains both sulfur and nitrogen atoms, imparting unique properties.

Métodos De Preparación

Synthetic Routes:

-

Heterocyclization Approach

- One common synthetic route involves the heterocyclization of appropriate precursors. For example, starting from a furan-2-carbaldehyde derivative and a thiazolylamine, the reaction proceeds to form the thiazolo-pyrimidine core.

- The Knoevenagel condensation between furan-2-carbaldehyde and thiazolylamine generates the key intermediate.

- Subsequent cyclization via intramolecular condensation forms the target compound.

-

Multicomponent Reactions (MCRs)

- MCRs are efficient methods for constructing complex heterocycles.

- The Biginelli reaction , which combines an aldehyde, a β-ketoester, and a urea or thiourea, can be adapted to synthesize this compound.

Industrial Production:

- While no specific industrial-scale production methods are widely reported, research laboratories can synthesize this compound using the methods mentioned above.

Análisis De Reacciones Químicas

Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a carbonyl group.

Substitution: The chloro group is susceptible to nucleophilic substitution.

Common Reagents: Sodium borohydride (for nitro reduction), thionyl chloride (for chlorination), and strong bases (for cyclization).

Major Products: The desired compound itself, along with intermediates formed during the synthetic steps.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

Bioorganic Chemistry: Study its interactions with enzymes, receptors, or DNA.

Materials Science: Explore its use in organic electronics or sensors.

Pharmacology: Assess its pharmacokinetics and toxicity.

Comparación Con Compuestos Similares

Similar Compounds:

: Example reference. : Another example reference.

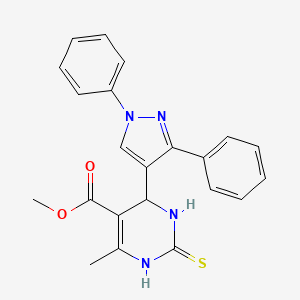

Propiedades

Fórmula molecular |

C23H13ClN4O4S |

|---|---|

Peso molecular |

476.9 g/mol |

Nombre IUPAC |

(6Z)-6-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C23H13ClN4O4S/c24-18-10-14(28(30)31)6-8-16(18)20-9-7-15(32-20)11-17-21(25)27-19(13-4-2-1-3-5-13)12-33-23(27)26-22(17)29/h1-12,25H/b17-11-,25-21? |

Clave InChI |

MWVXALORSREPGV-KUYAPCGNSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)/C(=N)N23 |

SMILES canónico |

C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)C(=N)N23 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11632715.png)

![(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632720.png)

![N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B11632722.png)

![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]-](/img/structure/B11632725.png)

![N-[(4-chlorophenyl)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11632749.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11632753.png)

![Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11632758.png)

![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11632763.png)

![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11632776.png)

![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632780.png)

![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11632786.png)

![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632793.png)

![6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632801.png)